![molecular formula C15H15NO4S B3383008 4-[(3,4-dimethylphenyl)sulfamoyl]benzoic Acid CAS No. 380437-36-5](/img/structure/B3383008.png)
4-[(3,4-dimethylphenyl)sulfamoyl]benzoic Acid
Overview
Description
4-[(3,4-dimethylphenyl)sulfamoyl]benzoic Acid, also known as 4-[(2,3-dimethylanilino)sulfonyl]benzoic acid, is a compound with the molecular weight of 305.35 . It is a sulfonamide derivative of benzoic acid .
Molecular Structure Analysis
The molecular formula of this compound is C15H15NO4S . The InChI code is 1S/C15H15NO4S/c1-10-4-3-5-14(11(10)2)16-21(19,20)13-8-6-12(7-9-13)15(17)18/h3-9,16H,1-2H3,(H,17,18) .Physical And Chemical Properties Analysis
This compound is a powder . The storage temperature is room temperature .Scientific Research Applications
Antituberculosis Activity of Organotin Complexes
Organotin complexes, incorporating carboxylic acids including benzoic acid derivatives, have been highlighted for their antituberculosis activity. Studies indicate that the structural diversity and the nature of the ligand environment significantly influence their biological activity against Mycobacterium tuberculosis. Triorganotin(IV) complexes, in particular, show superior antituberculosis activity compared to their diorganotin(IV) counterparts, suggesting the importance of the organic ligands attached to the tin in determining the compound's toxicity and efficacy (Iqbal, Ali, & Shahzadi, 2015).
Environmental Persistence and Effects of PFAS
Research into per- and polyfluoroalkyl substances (PFAS) has grown due to their environmental persistence, bioaccumulation, and toxicological concerns. Fluoroalkylether compounds, related to the broader family of substances including benzoic acid derivatives, are under scrutiny for their environmental and human health impacts. Advances in analytical techniques have expanded our understanding of these compounds' occurrence and the need for further toxicological studies to assess their safety (Munoz, Liu, Duy, & Sauvé, 2019).
Role of Benzoic Acid in Gut Functions
Benzoic acid, a compound related by function to the target molecule, is widely used as an antifungal and antibacterial preservative in foods and feeds. Its effects on promoting gut functions, including digestion, absorption, and barrier integrity, have been studied, highlighting its potential to improve growth and health through the modulation of gut microbiota and enzyme activity (Mao, Yang, Chen, & Yu, 2019).
Sulfur Chemistry in Acid Gas Treatment
The treatment of acid gases, a field indirectly related to the applications of sulfamoyl benzoic acids, focuses on the removal of sulfur compounds from industrial emissions. Research into sulfur chemistry, including the development of advanced Claus process designs, aims at enhancing the efficiency of sulfur recovery and reducing the environmental impact of industrial operations (Gupta, Ibrahim, & Shoaibi, 2016).
Mechanism of Action
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
4-[(3,4-dimethylphenyl)sulfamoyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-10-3-6-13(9-11(10)2)16-21(19,20)14-7-4-12(5-8-14)15(17)18/h3-9,16H,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAAKJBUSPCRHCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901225511 | |
Record name | 4-[[(3,4-Dimethylphenyl)amino]sulfonyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901225511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
380437-36-5 | |
Record name | 4-[[(3,4-Dimethylphenyl)amino]sulfonyl]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=380437-36-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[[(3,4-Dimethylphenyl)amino]sulfonyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901225511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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